1-((6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-3-(thiophen-2-ylmethyl)urea
CAS No.: 1421452-94-9
Cat. No.: VC6207835
Molecular Formula: C19H17FN4OS2
Molecular Weight: 400.49
* For research use only. Not for human or veterinary use.
![1-((6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-3-(thiophen-2-ylmethyl)urea - 1421452-94-9](/images/structure/VC6207835.png)
Specification
CAS No. | 1421452-94-9 |
---|---|
Molecular Formula | C19H17FN4OS2 |
Molecular Weight | 400.49 |
IUPAC Name | 1-[[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]methyl]-3-(thiophen-2-ylmethyl)urea |
Standard InChI | InChI=1S/C19H17FN4OS2/c1-12-17(10-22-18(25)21-9-15-3-2-8-26-15)27-19-23-16(11-24(12)19)13-4-6-14(20)7-5-13/h2-8,11H,9-10H2,1H3,(H2,21,22,25) |
Standard InChI Key | UVAWJQXHWYPODR-UHFFFAOYSA-N |
SMILES | CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)CNC(=O)NCC4=CC=CS4 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s core consists of an imidazo[2,1-b]thiazole scaffold, a bicyclic heteroaromatic system fused from imidazole and thiazole rings. At position 6 of this scaffold, a 4-fluorophenyl group is attached, while position 3 is substituted with a methyl group. A methylene bridge (-CH-) links the imidazothiazole core to a urea functional group, which is further substituted with a thiophen-2-ylmethyl moiety. This arrangement creates a planar, conjugated system with potential for π-π stacking interactions and hydrogen bonding via the urea group .
Key Structural Components
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Imidazo[2,1-b]thiazole core: Contributes to aromatic stability and electronic diversity.
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4-Fluorophenyl substituent: Enhances lipophilicity and modulates electronic properties through the fluorine atom’s inductive effects.
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Thiophen-2-ylmethyl group: Introduces sulfur-containing heterocyclic character, potentially influencing metabolic stability and target binding.
Physicochemical Properties
While experimental data for this specific compound are unavailable, analogs with similar substituents provide predictive insights:
Synthetic Pathways and Optimization
General Synthesis Strategy
The compound can be synthesized through a multi-step sequence involving:
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Imidazothiazole core formation: Cyclization of 2-aminothiazole derivatives with α-haloketones or acyl chlorides.
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Functionalization: Introduction of the 4-fluorophenyl and methyl groups via Suzuki coupling or electrophilic substitution.
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Urea linkage installation: Reaction of an amine intermediate with thiophen-2-ylmethyl isocyanate or via Curtius rearrangement.
A patent describing structurally related ureas (US20120015941A1) outlines a representative method for analogous compounds :
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Condensation of 6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carbaldehyde with methylamine.
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Reductive amination to introduce the methylene spacer.
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Urea formation using thiophen-2-ylmethyl isocyanate under anhydrous conditions.
Challenges in Synthesis
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Regioselectivity: Ensuring proper substitution at the imidazothiazole C-2 position requires careful control of reaction conditions .
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Urea stability: The urea linkage may undergo hydrolysis under acidic or basic conditions, necessitating mild coupling reagents like carbonyldiimidazole (CDI) .
Structure-Activity Relationship (SAR) Trends
Analysis of analogs reveals critical SAR patterns:
Toxicological and ADMET Considerations
Predicted ADMET Profile
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